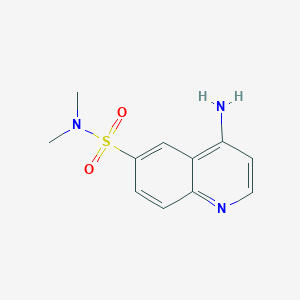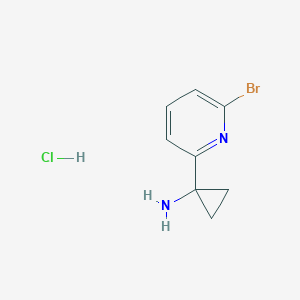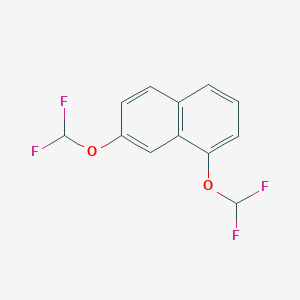
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a naphthyridine ring system substituted with a dioxaborolane moiety, which imparts significant stability and reactivity, making it a valuable intermediate in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine typically involves the reaction of 1,8-naphthyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the naphthyridine derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester moiety can participate in substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the naphthyridine derivative with an aryl halide .
Aplicaciones Científicas De Investigación
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in the development of boron-containing drugs.
Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a naphthyridine ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the naphthyridine ring.
Uniqueness
The uniqueness of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine lies in its combination of the naphthyridine ring and the dioxaborolane moiety, which imparts distinct reactivity and stability compared to other boronic esters. This makes it particularly valuable in synthetic chemistry and various research applications .
Propiedades
Fórmula molecular |
C14H17BN2O2 |
|---|---|
Peso molecular |
256.11 g/mol |
Nombre IUPAC |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-8-10-6-5-7-16-12(10)17-9-11/h5-9H,1-4H3 |
Clave InChI |
OEDLJVLIVKMVMI-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=CC=C3)N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15066089.png)





![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B15066129.png)


![N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide](/img/structure/B15066151.png)



